molecular formula C10H15NO2S B2666447 Tert-butyl 5-amino-4-methylthiophene-2-carboxylate CAS No. 2248364-91-0

Tert-butyl 5-amino-4-methylthiophene-2-carboxylate

Cat. No.: B2666447
CAS No.: 2248364-91-0
M. Wt: 213.3
InChI Key: UBOJNFMUVDVIDS-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-4-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-4-methylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, while the tert-butyl ester group can be introduced via esterification reactions.

    Final Assembly: The final compound is obtained by combining the functionalized thiophene ring with the tert-butyl ester and amino groups under appropriate reaction conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylamines and amines.

    Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

Tert-butyl 5-amino-4-methylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-4-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-amino-2-carboxylate: Lacks the methyl group, which may affect its reactivity and binding properties.

    Methyl 5-amino-4-methylthiophene-2-carboxylate: Contains a methyl ester instead of a tert-butyl ester, influencing its solubility and stability.

    Ethyl 5-amino-4-methylthiophene-2-carboxylate: Similar structure but with an ethyl ester, affecting its physical and chemical properties.

Uniqueness

Tert-butyl 5-amino-4-methylthiophene-2-carboxylate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

tert-butyl 5-amino-4-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-6-5-7(14-8(6)11)9(12)13-10(2,3)4/h5H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOJNFMUVDVIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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